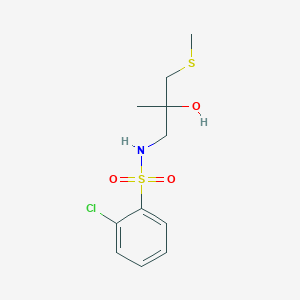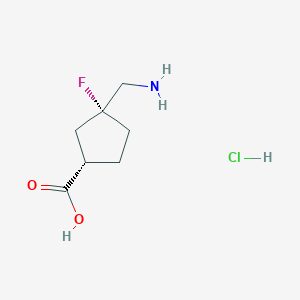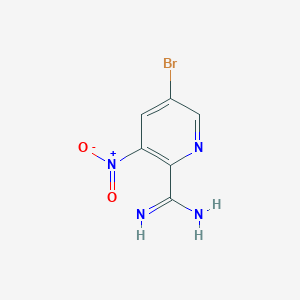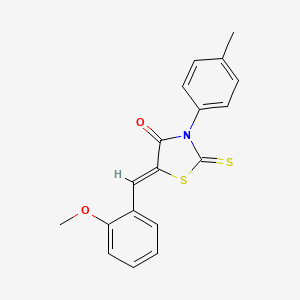![molecular formula C20H20N4O2 B2782956 3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea CAS No. 2034226-51-0](/img/structure/B2782956.png)
3-{[2,4'-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[2,4’-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea is a complex organic compound that features a bipyridine moiety and a urea linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,4’-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea typically involves the reaction of 2,4’-bipyridine-5-carboxylic acid with 2-(4-methoxyphenyl)ethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions and often requires a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-{[2,4’-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学研究应用
3-{[2,4’-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea has several applications in scientific research:
Coordination Chemistry: The bipyridine moiety acts as a ligand, forming complexes with transition metals.
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of 3-{[2,4’-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with molecular targets such as metal ions in coordination complexes. The bipyridine moiety coordinates with metal centers, influencing the electronic properties and reactivity of the resulting complexes. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
N,N’-Dimethylurea: A urea derivative with different substituents.
Uniqueness
3-{[2,4’-Bipyridine]-5-yl}-1-[2-(4-methoxyphenyl)ethyl]urea is unique due to the combination of the bipyridine moiety and the urea linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in coordination chemistry and materials science.
属性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-18-5-2-15(3-6-18)8-13-22-20(25)24-17-4-7-19(23-14-17)16-9-11-21-12-10-16/h2-7,9-12,14H,8,13H2,1H3,(H2,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVDORKBXAEKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2782873.png)

![{4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2782876.png)
![N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2782877.png)
![3-(2-fluorophenyl)-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2782881.png)
![methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether](/img/structure/B2782883.png)

![1-(4-fluorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2782890.png)
![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2782891.png)

![6-(3-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![2-[Bromo(difluoro)methyl]-5-chloro-1H-benzimidazole](/img/structure/B2782895.png)

